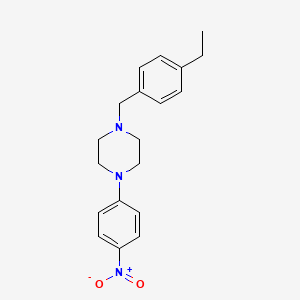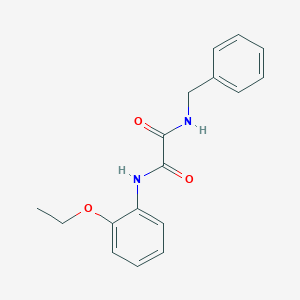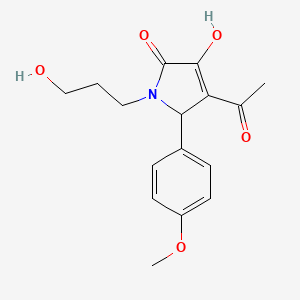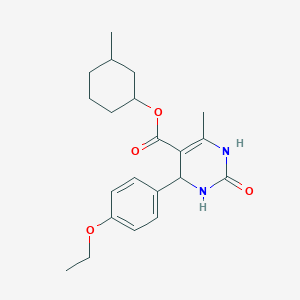
5-sec-butyl-2-(hexylthio)-6-hydroxy-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-sec-butyl-2-(hexylthio)-6-hydroxy-4(3H)-pyrimidinone is a chemical compound that has been widely studied in the field of scientific research. It is commonly referred to as BHIM, and it has been found to have a range of potential applications in various areas of study.
作用機序
BHIM exerts its effects through a number of different mechanisms. It has been found to act as a scavenger of reactive oxygen species (ROS), which are known to contribute to the development of various diseases. BHIM has also been found to inhibit the formation of AGEs, which are involved in the development of diabetic complications. In addition, BHIM has been found to have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
BHIM has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). BHIM has also been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells. In addition, BHIM has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
BHIM has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. BHIM is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, BHIM has some limitations, including its relatively low solubility in water and its potential to interfere with some biochemical assays.
将来の方向性
There are several future directions for research on BHIM. One area of interest is the development of BHIM-based therapeutics for the treatment of various diseases, including diabetes, cancer, and Alzheimer's disease. Another area of interest is the investigation of the mechanisms underlying the effects of BHIM, including its effects on ROS, AGEs, and inflammation. Finally, further studies are needed to determine the optimal dosing and delivery methods for BHIM in various experimental models.
In conclusion, BHIM is a chemical compound that has been widely studied in the field of scientific research. It has a range of potential applications, including as an antioxidant, as a therapeutic agent for the treatment of various diseases, and as a tool for investigating the mechanisms underlying disease development. Further research is needed to fully understand the potential of BHIM and its applications in scientific research.
合成法
BHIM can be synthesized through a series of chemical reactions, starting with the reaction of 2-mercaptobenzimidazole with butyl bromide to form 2-butylthio-1H-benzimidazole. This compound is then reacted with hexyl bromide to form 2-(hexylthio)-1H-benzimidazole. Finally, the addition of sodium hydroxide and hydrogen peroxide to this compound leads to the formation of BHIM.
科学的研究の応用
BHIM has been found to have a range of potential applications in scientific research. It has been studied for its potential use as an antioxidant, as well as its ability to inhibit the formation of advanced glycation end products (AGEs). BHIM has also been found to have potential as a therapeutic agent for the treatment of various diseases, including diabetes, cancer, and Alzheimer's disease.
特性
IUPAC Name |
5-butan-2-yl-2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-4-6-7-8-9-19-14-15-12(17)11(10(3)5-2)13(18)16-14/h10H,4-9H2,1-3H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOVTEGSLLVAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC(=C(C(=O)N1)C(C)CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-sec-butyl-2-(hexylthio)-6-hydroxy-4(3H)-pyrimidinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5038632.png)
![ethyl 4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5038643.png)

![1-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5038651.png)


![5-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5038684.png)


![ethyl 3-amino-1-(3-pyridinyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5038688.png)
![N-(4-fluorobenzyl)-3-{1-[3-(2-hydroxyethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B5038699.png)
![2-{2-chloro-5-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5038703.png)
![ethyl 4-(4-methoxybenzyl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B5038709.png)